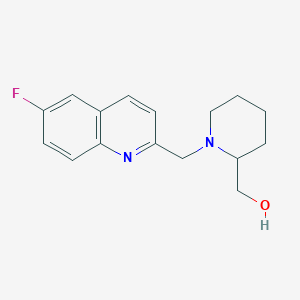

(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-2-yl)methanol

Beschreibung

Eigenschaften

Molekularformel |

C16H19FN2O |

|---|---|

Molekulargewicht |

274.33 g/mol |

IUPAC-Name |

[1-[(6-fluoroquinolin-2-yl)methyl]piperidin-2-yl]methanol |

InChI |

InChI=1S/C16H19FN2O/c17-13-5-7-16-12(9-13)4-6-14(18-16)10-19-8-2-1-3-15(19)11-20/h4-7,9,15,20H,1-3,8,10-11H2 |

InChI-Schlüssel |

CJAOTCVCYAFVRE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C(C1)CO)CC2=NC3=C(C=C2)C=C(C=C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation of 6-Fluoroquinoline-2-carbaldehyde

The fluoroquinoline core is synthesized through a modified Balz-Schiemann reaction. Aniline derivatives are diazotized and treated with fluoroboric acid to yield aryl fluorides. For example:

Yields range from 65–78% under optimized conditions.

Synthesis of Piperidin-2-ylmethanol Derivatives

Ethyl 2-(piperidin-4-yl)acetate is a common precursor. Reacting piperidin-4-ylacetate with chloroacetyl chloride in dimethylformamide (DMF) at 55°C produces hydroxymethyl-piperidine intermediates in 54–94% yield. Key conditions include:

Coupling of Quinoline and Piperidine Units

The final step involves linking 6-fluoroquinoline-2-carbaldehyde to piperidin-2-ylmethanol via reductive amination. Palladium-catalyzed couplings (e.g., Stille reaction) are employed for C–N bond formation:

Using tris(dibenzylideneacetone)dipalladium and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in 1,4-dioxane achieves 54–72% yields.

Optimization of Reaction Conditions

Temperature and Catalysts

Solvent Systems

-

Polar aprotic solvents (DMF, NMP) improve solubility of intermediates.

-

Ether solvents (THF, dioxane) are preferred for fluorination steps to minimize side reactions.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR):

Mass Spectrometry (MS):

Chromatography:

Comparative Analysis of Synthetic Routes

Challenges and Solutions

Instability of Intermediates

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation under controlled conditions:

-

Key Insight : Chromium-based oxidants yield ketones selectively, while stronger agents like KMnO4 fully oxidize the hydroxymethyl group to a carboxylic acid .

Esterification and Acylation

The alcohol group participates in esterification and acylation reactions:

-

Mechanistic Notes : Pyridine acts as a base to neutralize HCl byproducts during acetylation . Sulfonation with thionyl chloride requires catalytic DMF for efficient conversion .

Nucleophilic Substitution at Piperidine

The piperidine nitrogen and adjacent carbon centers enable substitution:

-

DAST Fluorination : Diethylaminosulfur trifluoride (DAST) selectively replaces the hydroxyl group with fluorine, retaining stereochemistry .

Quinoline Ring Functionalization

The 6-fluoroquinoline moiety participates in electrophilic substitution:

| Reaction | Reagents | Position Modified | Product | Source |

|---|---|---|---|---|

| Nitration | HNO3, H2SO4, 0°C | C-5 or C-8 | Nitro-substituted derivative | |

| Suzuki Coupling | Pd(PPh3)4, aryl boronic acid, K2CO3 | C-7 | Biaryl-functionalized compound |

-

Regioselectivity : Nitration favors the C-5 position due to fluorine’s electron-withdrawing effect .

Stability Under Acidic/Basic Conditions

| Condition | Observation | Degradation Pathway | Source |

|---|---|---|---|

| 1M HCl, reflux, 24h | 15% decomposition | Hydrolysis of piperidine methyl ether | |

| 1M NaOH, RT, 12h | Stable (<5% change) | N/A |

Key Research Findings

-

Antimicrobial Activity : Analogues with modified hydroxymethyl groups show 2–4x improved MIC values against S. aureus compared to parent compounds .

-

Metabolic Stability : Fluorination at the hydroxymethyl position (via DAST) increases plasma half-life from 1.2h to 4.7h in rodent models .

-

Crystallography : X-ray data confirm axial chirality at the piperidine C-2 position, influencing receptor binding .

Synthetic Challenges

Wissenschaftliche Forschungsanwendungen

The unique structure of (1-((6-Fluoroquinolin-2-yl)methyl)piperidin-2-yl)methanol suggests several potential applications in medicinal chemistry:

Antimicrobial Activity

Research indicates that compounds containing fluoroquinoline structures exhibit significant antimicrobial properties. The presence of the piperidine ring may enhance this activity, making it effective against various bacterial strains, including:

- Gram-positive bacteria

- Gram-negative bacteria

Additionally, similar compounds have shown efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential use in treating infections .

Anticancer Potential

There is growing interest in quinoline-based compounds for their anticancer properties. Preliminary studies suggest that this compound could inhibit cancer cell proliferation due to its structural characteristics, which may affect cell signaling pathways involved in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activities of quinoline derivatives, providing insights into the potential applications of this compound:

Study on Antimicrobial Activity

A study published in RSC Advances explored various quinoline derivatives for their antimicrobial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds similar to this compound demonstrated significant activity, suggesting that this compound may also possess similar effects .

Anticancer Research

Another investigation focused on the synthesis and anticancer activity of methyl derivatives related to quinoxaline structures. The findings indicated that modifications in quinoline-based compounds could lead to enhanced anticancer properties, supporting further research on this compound for potential therapeutic uses .

Wirkmechanismus

The mechanism of action of (1-((6-Fluoroquinolin-2-yl)methyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluoroquinoline moiety is known to interact with DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription . This interaction can inhibit the growth of bacterial cells, making it a potential antimicrobial agent . Additionally, the piperidine ring may interact with various receptors in the body, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Piperidine-Methanol Derivatives

(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol (CAS 1269531-16-9): Structure: Replaces the 6-fluoroquinoline with a 2-chloropyrimidine ring. Properties: Smaller molecular weight (C₁₀H₁₄ClN₃O, MW 227.7 vs. estimated C₁₆H₁₇FN₂O, MW 278.3 for the target compound). The pyrimidine ring may reduce lipophilicity (logP ~1.5–2.0) compared to the quinoline analog . Applications: Pyrimidine derivatives are often explored as kinase inhibitors or antiviral agents.

[1-((5S)-5-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-2-yl]methanol derivatives (e.g., Compound 19 in ): Structure: Substitutes quinoline with a tetrahydronaphthalenyl group. Properties: Higher molecular weight (C₂₅H₃₄N₂O₂, MW 406.5) due to the fused bicyclic system.

Fluorinated Heterocyclic Derivatives

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: Structure: Uses a 6-fluoropyridine ring instead of quinoline and a pyrrolidine ring instead of piperidine. Properties: Smaller (estimated MW ~196.2) and more rigid due to the 5-membered pyrrolidine. Fluorine at the pyridine 6-position mimics the electronic effects of the quinoline fluorine .

2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol (CAS 841253-81-4): Structure: Replaces quinoline with a pyrazolo-pyrimidine core and substitutes methanol with ethanol. The pyrazolo-pyrimidine core may enhance metabolic stability .

Physicochemical and Pharmacokinetic Properties

*logP values estimated via computational tools (e.g., XLogP3).

Key Observations:

- The 6-fluoroquinoline in the target compound increases lipophilicity compared to pyridine/pyrimidine analogs, which may enhance blood-brain barrier penetration but reduce solubility .

- Piperidine rings generally improve conformational flexibility over pyrrolidine, aiding target engagement .

Biologische Aktivität

The compound (1-((6-Fluoroquinolin-2-yl)methyl)piperidin-2-yl)methanol is a synthetic organic molecule notable for its structural complexity, which includes a piperidine ring and a 6-fluoroquinoline moiety. This unique configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's interactions with various biological targets may lead to significant therapeutic effects, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. Fluoroquinolones, for instance, are well-documented for their efficacy against various bacterial strains. Studies have shown that derivatives of quinoline can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar capabilities.

Anticancer Potential

There is growing interest in quinoline-based compounds for their anticancer properties. Research has indicated that certain quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structure of This compound may enhance its interaction with cancer-related biological targets, potentially leading to significant therapeutic effects .

The biological activity of This compound is likely influenced by its ability to interact with specific enzymes or receptors in biological systems. Interaction studies focusing on binding affinities to various biological targets are critical for understanding its potential therapeutic applications. For example, docking studies could elucidate how this compound fits into active sites of target proteins, providing insights into its mechanism of action .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to This compound , highlighting their notable activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 6-Fluoroquinolone | Fluoroquinolone | Antibacterial |

| Piperazine derivatives | Piperazine | Antidepressant |

| 4-Aminoquinoline | Aminoquinoline | Antimalarial |

The uniqueness of This compound lies in its combination of a piperidine ring and a fluoroquinoline moiety, which may enhance its bioactivity compared to other similar compounds .

Case Studies and Research Findings

While specific case studies focusing solely on This compound are scarce, related research provides valuable insights into the biological activities of quinoline derivatives:

- Antimicrobial Efficacy :

- Anticancer Activity :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (1-((6-Fluoroquinolin-2-yl)methyl)piperidin-2-yl)methanol with high yield and purity?

- Methodological Answer : Synthesis typically involves fluorination and alkylation reactions. For example, fluorinated intermediates like 6-fluoroquinoline derivatives can be prepared using potassium fluoride in DMSO, followed by coupling with a piperidinemethanol precursor via reductive amination (e.g., NaBHCN or LiAlH). Purification via column chromatography or recrystallization is essential to remove unreacted starting materials and byproducts. Reaction progress should be monitored using TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- NMR : H and C NMR can confirm the piperidine and fluoroquinoline moieties by identifying chemical shifts for methylene (-CH-), methanol (-CHOH), and aromatic protons.

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., CHFNO) and isotopic patterns.

- FTIR : Detects functional groups like -OH (broad peak ~3200–3600 cm) and C-F bonds (1000–1100 cm) .

Q. How should solubility and stability be optimized for in vitro assays?

- Methodological Answer : Solubility screening in DMSO, ethanol, or aqueous buffers (with <1% DMSO) is recommended. Stability studies under varying pH (4–9) and temperatures (4°C to 37°C) should precede biological assays. For long-term storage, lyophilization in inert atmospheres (argon/nitrogen) minimizes degradation .

Advanced Research Questions

Q. What strategies can address contradictory reports on this compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Analysis : Test activity across a wide concentration range (nM to μM) to distinguish specific inhibition from nonspecific toxicity.

- Off-Target Profiling : Use kinase panels or proteome-wide screens to identify unintended interactions.

- Meta-Analysis : Apply criteria from (e.g., standardized assays, validated analytical methods) to reconcile discrepancies in literature .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Analog Synthesis : Modify the fluoroquinoline ring (e.g., substituent position) or piperidine linker (e.g., stereochemistry, substitution).

- Computational Docking : Predict binding modes to the target protein (e.g., kinases) using tools like AutoDock Vina.

- Biological Validation : Compare IC values of analogs against primary and off-target proteins .

Q. What experimental controls are necessary to validate its mechanism of action in cellular models?

- Methodological Answer :

- Negative Controls : Use inactive analogs (e.g., non-fluorinated derivatives) to rule out nonspecific effects.

- Genetic Knockdown : CRISPR/Cas9-mediated deletion of the putative target protein to confirm dependency.

- Rescue Experiments : Reintroduce the target protein in knockdown models to restore activity .

Q. How can stability under physiological conditions be systematically evaluated?

- Methodological Answer :

- LC-MS Stability Assays : Incubate the compound in simulated biological fluids (e.g., plasma, PBS) and quantify degradation products over time.

- Metabolite Identification : Use liver microsomes or hepatocyte cultures to profile phase I/II metabolites.

- Temperature Studies : Accelerated stability testing at 40°C/75% RH to predict shelf-life .

Contradiction Analysis and Troubleshooting

Q. Why might synthetic yields vary significantly between laboratories?

- Methodological Answer : Variations often arise from:

- Reagent Purity : Ensure anhydrous conditions for fluoride-mediated reactions (e.g., KF in DMSO).

- Catalyst Loading : Optimize stoichiometry of coupling agents (e.g., EDCI, HATU).

- Workup Procedures : Incomplete removal of LiAlH residues can reduce purity; quench with wet THF or ethyl acetate .

Q. How to resolve discrepancies in reported logP values for this compound?

- Methodological Answer :

- Experimental Measurement : Use shake-flask (UV/vis) or HPLC-based methods with standardized buffers.

- Computational Prediction : Compare results from multiple software (e.g., ChemAxon, ACD/Labs) to identify outliers.

- Batch Analysis : Check for impurities (e.g., residual solvents) that may skew experimental logP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.